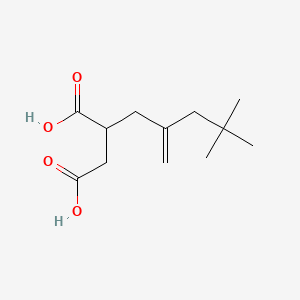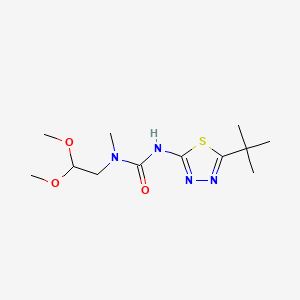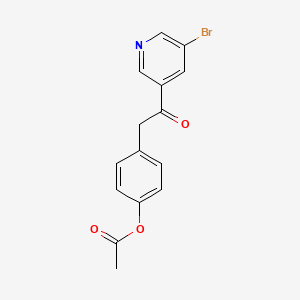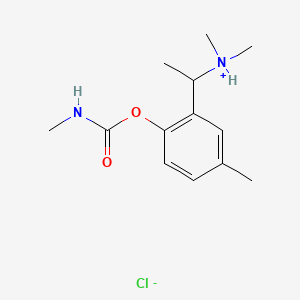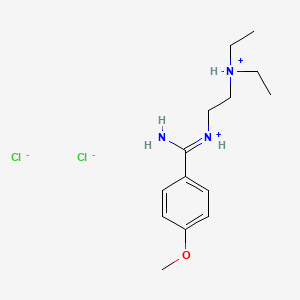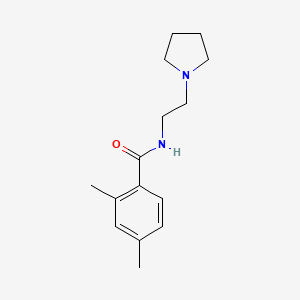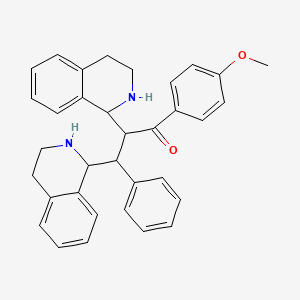
N,N-Bis(2-acryloxyethyl)-4-acryloxybutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[1-Oxo-4-[(1-oxoallyl)oxy]butyl]imino]di-2,1-ethanediyl diacrylate is a heterocyclic organic compound with the molecular formula C₁₇H₂₃NO₇ and a molecular weight of 353.37 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes multiple acrylate groups and an imino linkage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [[1-Oxo-4-[(1-oxoallyl)oxy]butyl]imino]di-2,1-ethanediyl diacrylate typically involves the reaction of acrylate derivatives with imino compounds under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
the synthesis process in a laboratory setting can be scaled up for industrial production by optimizing reaction conditions and using larger quantities of reactants .
Analyse Chemischer Reaktionen
Types of Reactions
[[1-Oxo-4-[(1-oxoallyl)oxy]butyl]imino]di-2,1-ethanediyl diacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The acrylate groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
[[1-Oxo-4-[(1-oxoallyl)oxy]butyl]imino]di-2,1-ethanediyl diacrylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of [[1-Oxo-4-[(1-oxoallyl)oxy]butyl]imino]di-2,1-ethanediyl diacrylate involves its ability to undergo polymerization and form stable complexes with other molecules . The acrylate groups in the compound can participate in radical polymerization reactions, leading to the formation of cross-linked polymer networks . Additionally, the imino linkage allows the compound to interact with various biomolecules, making it useful in drug delivery and other biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis(2-acryloyloxyethyl)-4-acryloyloxybutyramide
- 2-Propenoic acid, (1-oxo-4-((1-oxo-2-propenyl)oxy)butyl)imino)di-2,1-ethanediyl ester
Uniqueness
[[1-Oxo-4-[(1-oxoallyl)oxy]butyl]imino]di-2,1-ethanediyl diacrylate is unique due to its combination of multiple acrylate groups and an imino linkage, which provides it with distinct reactivity and versatility in various chemical reactions . This makes it particularly valuable in the development of advanced materials and biomedical applications .
Eigenschaften
CAS-Nummer |
66028-34-0 |
|---|---|
Molekularformel |
C17H23NO7 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
[4-[bis(2-prop-2-enoyloxyethyl)amino]-4-oxobutyl] prop-2-enoate |
InChI |
InChI=1S/C17H23NO7/c1-4-15(20)23-11-7-8-14(19)18(9-12-24-16(21)5-2)10-13-25-17(22)6-3/h4-6H,1-3,7-13H2 |
InChI-Schlüssel |
ORNSXZLDJNNTIO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCC(=O)N(CCOC(=O)C=C)CCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


